2-(4-chloro-3-methylphenoxy)-N'-[(E)-(3-ethoxy-2-hydroxy-5-iodophenyl)methylidene]acetohydrazide
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Overview
Description
2-(4-chloro-3-methylphenoxy)-N’-[(E)-(3-ethoxy-2-hydroxy-5-iodophenyl)methylidene]acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorinated phenoxy group, an ethoxy-hydroxy-iodophenyl group, and an acetohydrazide moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3-methylphenoxy)-N’-[(E)-(3-ethoxy-2-hydroxy-5-iodophenyl)methylidene]acetohydrazide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the phenoxyacetohydrazide: This step involves the reaction of 4-chloro-3-methylphenol with chloroacetic acid to form 4-chloro-3-methylphenoxyacetic acid. This intermediate is then converted to its hydrazide derivative using hydrazine hydrate.
Condensation reaction: The phenoxyacetohydrazide is then reacted with 3-ethoxy-2-hydroxy-5-iodobenzaldehyde under acidic or basic conditions to form the final product, 2-(4-chloro-3-methylphenoxy)-N’-[(E)-(3-ethoxy-2-hydroxy-5-iodophenyl)methylidene]acetohydrazide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-3-methylphenoxy)-N’-[(E)-(3-ethoxy-2-hydroxy-5-iodophenyl)methylidene]acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.
Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug development or biochemical studies.
Medicine: Its unique structure could be explored for therapeutic applications, such as anticancer or antimicrobial agents.
Industry: The compound’s reactivity can be harnessed for the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N’-[(E)-(3-ethoxy-2-hydroxy-5-iodophenyl)methylidene]acetohydrazide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the hydrazide group suggests potential interactions with carbonyl-containing biomolecules, leading to the formation of hydrazones or other derivatives.
Comparison with Similar Compounds
Similar Compounds
2-(4-chloro-2-methylphenoxy)-3’-(trifluoromethyl)acetanilide: This compound shares the chlorinated phenoxy group but differs in the presence of a trifluoromethyl group and an acetanilide moiety.
(4-chloro-2-methylphenoxy)acetic acid: This compound is a simpler analog with a carboxylic acid group instead of the hydrazide and ethoxy-hydroxy-iodophenyl groups.
Uniqueness
The uniqueness of 2-(4-chloro-3-methylphenoxy)-N’-[(E)-(3-ethoxy-2-hydroxy-5-iodophenyl)methylidene]acetohydrazide lies in its combination of functional groups, which imparts specific chemical properties and reactivity. This makes it a versatile compound for various scientific applications.
Properties
Molecular Formula |
C18H18ClIN2O4 |
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Molecular Weight |
488.7 g/mol |
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-[(E)-(3-ethoxy-2-hydroxy-5-iodophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C18H18ClIN2O4/c1-3-25-16-8-13(20)7-12(18(16)24)9-21-22-17(23)10-26-14-4-5-15(19)11(2)6-14/h4-9,24H,3,10H2,1-2H3,(H,22,23)/b21-9+ |
InChI Key |
KXWWOCAEYRLZKK-ZVBGSRNCSA-N |
Isomeric SMILES |
CCOC1=CC(=CC(=C1O)/C=N/NC(=O)COC2=CC(=C(C=C2)Cl)C)I |
Canonical SMILES |
CCOC1=CC(=CC(=C1O)C=NNC(=O)COC2=CC(=C(C=C2)Cl)C)I |
Origin of Product |
United States |
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